![molecular formula C19H21FN2O3S B2654362 N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 439112-46-6](/img/structure/B2654362.png)
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including a morpholine ring, a fluoro group, a methoxy group, and a sulfanyl group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring, a six-membered ring containing an oxygen and a nitrogen, is a notable feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluoro group might make the compound more electrophilic, or electron-seeking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the morpholine ring could make it more soluble in polar solvents .Scientific Research Applications
Pharmaceutical Applications N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been investigated for its potential in pharmacological and medicinal chemistry. One study explored the cytotoxic activity of sulfonamide derivatives, including morpholinophenyl variations, against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. These compounds showed promise as anticancer agents, with specific derivatives demonstrating potent activity (Ghorab et al., 2015). Another research area focuses on the development of novel hydrogen sulfide-releasing molecules, such as GYY4137, which exhibit vasodilator and antihypertensive properties, providing insights into the cardiovascular applications of hydrogen sulfide (Li et al., 2008).
Materials Science and Chemistry In the field of materials science, research has been conducted on the synthesis and application of novel compounds for the inhibition of corrosion in metals. For instance, Mannich bases, including those with morpholinophenyl groups, have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. These studies highlight the importance of molecular structure on corrosion inhibition efficiency (Nasser & Sathiq, 2017).
Biochemical Research On a biochemical level, derivatives of N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide have been utilized in studies investigating their binding interactions with DNA and proteins. This research is crucial for understanding the molecular mechanisms of drug action and for the development of new therapeutic agents (Raj, 2020).
Environmental and Analytical Applications Furthermore, derivatives of this compound have been evaluated for their use in environmental and analytical chemistry, such as in the development of fluorescence sensors for the detection of organophosphorus pesticides. This application is significant for environmental monitoring and ensuring food safety (Wu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-24-15-3-5-16(6-4-15)26-13-19(23)21-14-2-7-18(17(20)12-14)22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMLEUWVPAEQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.